

"1-(2,4-Difluorophenyl)ethanamine" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)ethanamine

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Technical Guide: 1-(2,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of **1-(2,4-Difluorophenyl)ethanamine**, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery.

Molecular and Physical Properties

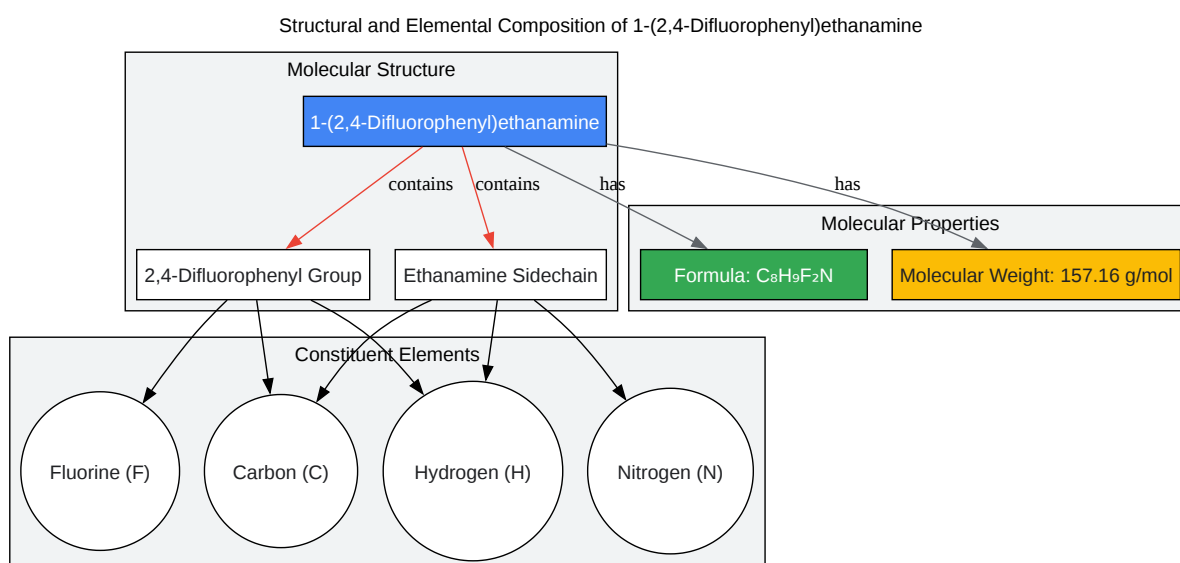
The fundamental molecular characteristics of **1-(2,4-Difluorophenyl)ethanamine** are summarized below. These properties are crucial for its application in chemical synthesis and as a scaffold in the development of novel therapeutic agents.

Property	Value
Molecular Formula	C ₈ H ₉ F ₂ N
Molecular Weight	157.16 g/mol
CAS Number	603951-43-5

The molecular formula $C_8H_9F_2N$ and a molecular weight of 157.16 g/mol are defining features of this compound.[1][2][3][4] It is also available as a hydrochloride salt, which alters its molecular formula to $C_8H_{10}ClF_2N$ and molecular weight to approximately 193.62 g/mol, enhancing its solubility.[5]

Chemical Structure and Composition

1-(2,4-Difluorophenyl)ethanamine's structure, characterized by a difluorinated phenyl ring attached to an ethanamine moiety, is key to its chemical reactivity and biological activity. The presence of two fluorine atoms on the aromatic ring at the 2 and 4 positions significantly influences its electronic properties.



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Caption: Logical relationship of **1-(2,4-Difluorophenyl)ethanamine**.

Applications in Research and Development

1-(2,4-Difluorophenyl)ethanamine serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. Its derivatives are explored for their potential biological activities. Notably, it has been identified as a component in the development of potent inhibitors for the treatment of neurodegenerative diseases.[6] The amine group can readily undergo reactions such as acylation and alkylation to produce a variety of derivatives.[5]

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- To cite this document: BenchChem. ["1-(2,4-Difluorophenyl)ethanamine" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026563#1-2-4-difluorophenyl-ethanamine-molecular-weight-and-formula]

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